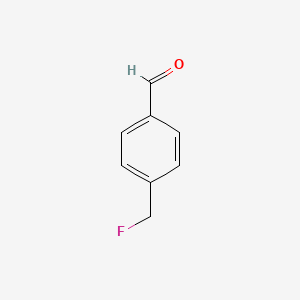

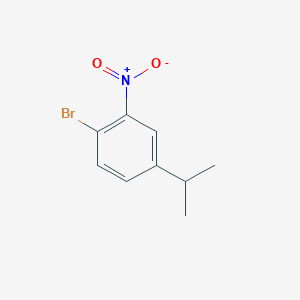

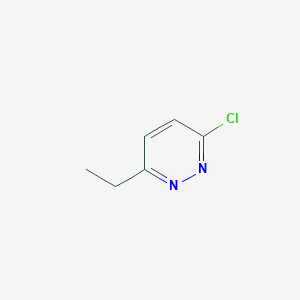

6-Ethylpyridin-3-OL

Vue d'ensemble

Description

6-Ethylpyridin-3-OL is a chemical compound that can be purchased from various suppliers12. However, detailed information about this specific compound is not readily available in the public domain.

Synthesis Analysis

The synthesis of 6-Ethylpyridin-3-OL is not explicitly detailed in the available resources. However, a related compound, 6-Amino-2,4,5-Trimethylpyridin-3-ol, has been synthesized and used to inhibit serotonin-induced angiogenesis3. Another study discusses the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp4. These methods might provide some insight into potential synthesis pathways for 6-Ethylpyridin-3-OL.Molecular Structure Analysis

The molecular structure of 6-Ethylpyridin-3-OL is not directly available. However, related compounds such as 6-Methylpyridin-3-ol have been analyzed56. These resources might provide some insight into the potential structure of 6-Ethylpyridin-3-OL.Chemical Reactions Analysis

Specific chemical reactions involving 6-Ethylpyridin-3-OL are not readily available. However, reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported7. This could potentially provide some insight into the types of reactions 6-Ethylpyridin-3-OL might undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethylpyridin-3-OL are not directly available. However, related compounds such as 6-Methylpyridin-3-ol have been analyzed8910. These resources might provide some insight into the potential properties of 6-Ethylpyridin-3-OL.Applications De Recherche Scientifique

Antioxidant and Anticancer Activities

Synthesis, Radical Scavenging, and Antioxidant Activity of Stilbazolic Resveratrol Analogs This research focuses on the synthesis of derivatives of 3-pyridinol, including compounds with an ethyl group shielding the hydroxyl group. The study found that introducing an ethyl group can ambiguously affect the radical scavenging and antioxidant properties of the compounds. Some derivatives demonstrated better antioxidant effects than the natural prototype and 2-ethyl-6-methylpyridin-3-ol, especially in the lipid peroxidation model of mitochondrial membranes (Semenov et al., 2020).

Catalytic Applications

Catalytic Applications of Terpyridines and their Transition Metal Complexes This paper reviews the usage of terpyridine ligands and their transition metal complexes in various fields, including materials science, biomedical chemistry, and organometallic catalysis. It highlights the broad range of reactions catalyzed by these compounds, from water splitting in artificial photosynthesis to polymerization reactions (Winter et al., 2011).

Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol This study investigated the conversion of 5-hydroxymethylfurfural (HMF) into 6-(hydroxymethyl)pyridin-3-ol, aiming to understand the formation of pyridin-3-ols in foods. The research suggests that the formation of pyridin-3-ols in foods is inevitable when 2-oxofurans are subjected to thermal heating in the presence of ammonia or ammonia-producing compounds (Hidalgo et al., 2020).

Magnetic Studies

Structural and Magnetic Studies of a New Co(II) Thiocyanato Coordination Polymer This research discusses the synthesis of new compounds from the reaction of Co(NCS)2 with 4-ethylpyridine, leading to the formation of three new compounds with distinct magnetic properties. The paper reports on the antiferromagnetic nature and metamagnetic transition observed in these compounds, offering insights into their potential applications in magnetic studies (Wöhlert et al., 2013).

Synthesis and Application in Material Science

Synthesis of Imidazo[1,2-a]pyridines A Decade Update

This paper presents a comprehensive review on the synthesis of imidazopyridine scaffolds, recognizing their significance in medicinal chemistry and material science. It provides an overview of various synthesis strategies and their applications in different branches of chemistry (Bagdi et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, 3-Hydroxy-6-methylpyridine, indicates that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard11. However, specific safety and hazard information for 6-Ethylpyridin-3-OL is not readily available1213.

Orientations Futures

Specific future directions for research or applications involving 6-Ethylpyridin-3-OL are not readily available. However, the compound can be purchased from various suppliers114, suggesting potential for further research and application.

Propriétés

IUPAC Name |

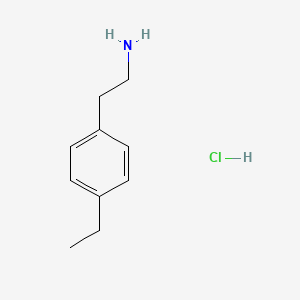

6-ethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)5-8-6/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPHPOFDFXDHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565149 | |

| Record name | 6-Ethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylpyridin-3-OL | |

CAS RN |

51834-96-9 | |

| Record name | 6-Ethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methylphenoxy)phenyl]methanol](/img/structure/B1612274.png)

![Methyl [2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-YL]carbamate](/img/structure/B1612281.png)